methyl 2-(azetidin-3-yl)benzoate hydrochloride methyl 2-(azetidin-3-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203686-73-0
VCID: VC11609477
InChI:
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.7

methyl 2-(azetidin-3-yl)benzoate hydrochloride

CAS No.: 1203686-73-0

Cat. No.: VC11609477

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.7

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-(azetidin-3-yl)benzoate hydrochloride - 1203686-73-0

Specification

CAS No. 1203686-73-0
Molecular Formula C11H14ClNO2
Molecular Weight 227.7

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The compound’s molecular formula is C₁₁H₁₃NO₂·HCl, with a molar mass of 235.69 g/mol (free base: 191.23 g/mol). Its structure comprises:

  • A benzoate ester group at the C2 position of the benzene ring.

  • An azetidine (four-membered nitrogen heterocycle) substituent at the 3-position of the aromatic ring.

  • A hydrochloride salt form, enhancing solubility for potential pharmacological applications .

The SMILES notation (COC(=O)C1=CC=CC=C1C2CNC2) and InChIKey (LSLWQUUSVMDROR-UHFFFAOYSA-N) confirm the spatial arrangement, where the azetidine ring adopts a puckered conformation due to ring strain .

Spectral and Computational Data

Predicted collision cross sections (CCS) for various adducts provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+192.10192140.9
[M+Na]+214.08386148.4
[M-H]-190.08736140.2

These values, derived from ion mobility spectrometry simulations, suggest moderate polarity consistent with its ester and amine functionalities .

Synthetic Pathways and Analogous Methods

Hypothetical Synthesis Strategy

While no direct synthesis reports exist for this compound, the patent CN102827052A outlines a method for synthesizing structurally related 3-hydroxy-azetidine hydrochlorides . Adapting this approach could involve:

  • Ring-Opening Alkylation: Reacting benzylamine with epichlorohydrin to form an intermediate.

  • Cyclization: Using sodium carbonate in acetonitrile to close the azetidine ring.

  • Hydrogenolysis: Removing protecting groups (e.g., benzyl) via palladium-catalyzed hydrogenation.

  • Salt Formation: Treating the free base with HCl to yield the hydrochloride .

A generalized reaction scheme might appear as:

Benzylamine+EpichlorohydrinH2OIntermediateNa2CO3AzetidineHClHydrochloride Salt\text{Benzylamine} + \text{Epichlorohydrin} \xrightarrow{\text{H}_2\text{O}} \text{Intermediate} \xrightarrow{\text{Na}_2\text{CO}_3} \text{Azetidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Challenges in Synthesis

  • Ring Strain: The azetidine’s 90° bond angles necessitate mild conditions to prevent decomposition.

  • Regioselectivity: Ensuring proper substitution at the benzoate’s C2 position requires careful catalyst selection.

  • Purification: The hydrochloride salt’s hygroscopicity complicates isolation, as noted in analogous syntheses .

Physicochemical Properties

Solubility and Stability

  • Solubility: Polar solvents like methanol or water (due to HCl salt) are likely, though the free base may prefer acetonitrile or ethyl acetate .

  • Stability: The ester group is prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.

Tautomerism and Conformational Analysis

The azetidine ring exhibits inversion dynamics, with computed energy barriers comparable to pyrrolidine (~10 kcal/mol). Density functional theory (DFT) studies predict a puckered ring conformation, minimizing angle strain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator